[6-Methyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone
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Overview
Description
6-METHYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique isoxazolo[5,4-b]pyridine core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-METHYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the 4-methylphenyl and 2-methylpiperidino groups. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-METHYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
- Substitution : The compound can undergo nucleophilic substitution reactions, particularly at the isoxazolo[5,4-b]pyridine core.
- Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
- Reducing Agents : Lithium aluminum hydride, sodium borohydride.
- Catalysts : Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
6-METHYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Explored as a potential therapeutic agent due to its unique chemical structure.
- Industry : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-METHYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds:
- Dichloroaniline : Aniline derivatives with chlorine substitutions.
- Methylaervine : A β-carboline alkaloid with antifungal properties.
Uniqueness: 6-METHYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is unique due to its isoxazolo[5,4-b]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[6-methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C21H23N3O2/c1-13-7-9-16(10-8-13)19-18-17(12-14(2)22-20(18)26-23-19)21(25)24-11-5-4-6-15(24)3/h7-10,12,15H,4-6,11H2,1-3H3 |
InChI Key |
OXWYFWCODHDWJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C3C(=NOC3=NC(=C2)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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